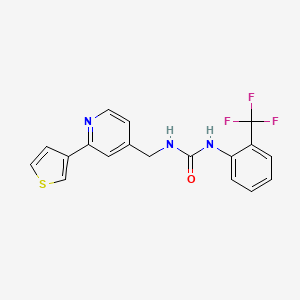

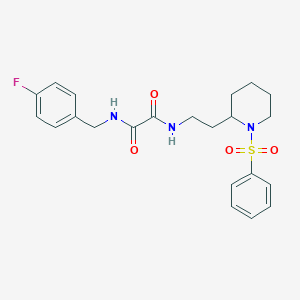

![molecular formula C10H11N3O2 B2962393 methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 949293-92-9](/img/structure/B2962393.png)

methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]pyridine derivatives. Notably, a straightforward route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under mild conditions, using AC-SO3H as a catalyst. This method yields the desired products with moderate to good yields .

科学的研究の応用

Medicinal Chemistry and Drug Development

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits promising pharmacological activities. Researchers have explored its potential as an inhibitor for specific enzymes, such as pantothenate synthetase from Mycobacterium tuberculosis . Additionally, FDA-approved drugs incorporating the pyrazolopyridine scaffold, like cartazolate, tracazolate, and etazolate, highlight its relevance in drug discovery .

Catalysis and Organic Synthesis

The compound’s unique structure makes it an attractive candidate for catalysis. Researchers have utilized it as an organic–inorganic hybrid acid catalyst in the solvent-free synthesis of diverse heterocyclic compounds, including dihydropyrimidinones (DHPMs) .

Photophysical Properties and Materials Science

Studies have investigated the photophysical properties of methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. These properties are relevant for applications in optoelectronic devices, sensors, and materials with tailored optical behavior .

Bioresearch and Bioactivity

Researchers have evaluated the compound’s bioactivity. Notably, certain derivatives exhibit significant inhibitory activity against specific targets, with IC50 values comparable to control drugs . Further exploration of its bioactivity may lead to novel therapeutic agents.

Materials Chemistry and Nanocomposites

Methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been incorporated into nanocomposites. For instance, an inexpensive nanocomposite was employed as an organic–inorganic hybrid acid catalyst in the synthesis of DHPMs without the need for solvents .

Polycyclic Heterocycles and Synthetic Strategies

Researchers have developed efficient synthetic methods for constructing polycyclic heterocycles using methyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a key building block . These strategies contribute to the synthesis of diverse heterocyclic frameworks.

作用機序

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been associated with various biological activities

Mode of Action

This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The result of a compound’s action is typically observed as a change in cellular function or a therapeutic effect .

特性

IUPAC Name |

methyl 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-8-4-7(10(14)15-3)5-11-9(8)13(2)12-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAKKXCRATXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2,3-Bis(trifluoromethyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2962315.png)

![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)

![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)

![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)

![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)